molecular formula C8H16N2O2 B2980241 tert-butyl N-(2-aminocyclopropyl)carbamate CAS No. 1395492-00-8

tert-butyl N-(2-aminocyclopropyl)carbamate

Cat. No.: B2980241
CAS No.: 1395492-00-8
M. Wt: 172.228
InChI Key: XDHLWTHTPXBYLH-UHFFFAOYSA-N
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Description

tert-butyl N-(2-aminocyclopropyl)carbamate: is a chemical compound with the molecular formula C8H16N2O2 and a molecular weight of 172.23 g/mol . It is a derivative of carbamic acid and features a tert-butyl group attached to an aminocyclopropyl moiety. This compound is often used in organic synthesis and has various applications in scientific research.

Scientific Research Applications

Chemistry: tert-butyl N-(2-aminocyclopropyl)carbamate is used as a building block in organic synthesis. It is employed in the synthesis of complex molecules and as a protecting group for amines .

Biology and Medicine: In biological research, this compound is used to study enzyme mechanisms and protein interactions. It is also investigated for its potential therapeutic applications, including as a precursor for drug development .

Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. It is also utilized in the development of agrochemicals and pharmaceuticals .

Safety and Hazards

Tert-butyl N-(2-aminocyclopropyl)carbamate is associated with several hazards. It can cause severe skin burns and eye damage, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, washing face, hands and any exposed skin thoroughly after handling, and wearing protective gloves/protective clothing/eye protection/face protection .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl N-(2-aminocyclopropyl)carbamate typically involves the reaction of tert-butyl carbamate with 2-aminocyclopropylamine. The reaction is usually carried out in the presence of a base such as sodium hydride or potassium carbonate, and a solvent like tetrahydrofuran (THF) or dimethylformamide (DMF). The reaction conditions often include stirring at room temperature or slightly elevated temperatures .

Industrial Production Methods: Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process .

Chemical Reactions Analysis

Types of Reactions:

Common Reagents and Conditions:

    Oxidizing Agents: Potassium permanganate (KMnO4), hydrogen peroxide (H2O2).

    Reducing Agents: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4).

    Hydrolysis Conditions: Acidic or basic aqueous solutions.

Major Products Formed:

    Substitution Products: Various substituted carbamates.

    Oxidation Products: Oxidized derivatives of the aminocyclopropyl moiety.

    Reduction Products: Reduced forms of the carbamate.

Mechanism of Action

The mechanism of action of tert-butyl N-(2-aminocyclopropyl)carbamate involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit or activate these targets, leading to various biological effects. The pathways involved may include signal transduction, metabolic regulation, and gene expression .

Comparison with Similar Compounds

  • tert-butyl N-(2-aminocyclopropyl)carbamate hydrochloride
  • This compound hydrobromide
  • This compound acetate

Comparison: this compound is unique due to its specific structure, which imparts distinct chemical and biological properties. Compared to its analogs, it may exhibit different reactivity, stability, and solubility profiles. These differences can influence its suitability for various applications in research and industry .

Properties

IUPAC Name

tert-butyl N-(2-aminocyclopropyl)carbamate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H16N2O2/c1-8(2,3)12-7(11)10-6-4-5(6)9/h5-6H,4,9H2,1-3H3,(H,10,11)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XDHLWTHTPXBYLH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC1CC1N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H16N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

172.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

265987-99-3
Record name rac-tert-butyl N-[(1R,2R)-2-aminocyclopropyl]carbamate
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